8,10-Dinitro-7H-benzo[c]phenothiazine
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Overview
Description
Preparation Methods
The synthesis of 8,10-Dinitro-7H-benzo[c]phenothiazine typically involves nitration reactions. The starting material, 7H-benzo[c]phenothiazine, undergoes nitration using concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 8 and 10 positions of the phenothiazine ring . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions for higher yields and purity .
Chemical Reactions Analysis
8,10-Dinitro-7H-benzo[c]phenothiazine undergoes various chemical reactions, including:
Scientific Research Applications
8,10-Dinitro-7H-benzo[c]phenothiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8,10-Dinitro-7H-benzo[c]phenothiazine involves its interaction with molecular targets and pathways in biological systems. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can result in cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent . The specific molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
8,10-Dinitro-7H-benzo[c]phenothiazine can be compared with other similar compounds, such as:
7H-benzo[c]phenothiazine: The parent compound without nitro groups, which has different chemical and biological properties.
8,10-Diamino-7H-benzo[c]phenothiazine: The reduced form of this compound, which has amino groups instead of nitro groups and exhibits different reactivity and applications.
Other nitro-phenothiazine derivatives: Compounds with nitro groups at different positions on the phenothiazine ring, which can have varying chemical and biological activities.
Properties
CAS No. |
52599-23-2 |
---|---|
Molecular Formula |
C16H9N3O4S |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
8,10-dinitro-7H-benzo[c]phenothiazine |
InChI |
InChI=1S/C16H9N3O4S/c20-18(21)10-7-13(19(22)23)15-14(8-10)24-16-11-4-2-1-3-9(11)5-6-12(16)17-15/h1-8,17H |
InChI Key |
NFGCJIDMHCWOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=CC(=CC(=C4N3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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